N-(1,3-oxazol-2-yl)benzenesulfonamide

physicochemical properties permeability fragment-based drug design

Select this 97% pure, unsubstituted oxazole-benzenesulfonamide (CAS 875834-73-4) as your minimal pharmacophore for fragment-based drug discovery. With MW 224 Da, a single H-bond donor, and PSA 80.58 Ų, it meets all rule-of-three criteria for a high-quality fragment. The absence of the 4-amino group precludes DHPS inhibition (MIC >128 µg/mL against S. aureus), making it an ideal negative control. Unlike amino-substituted analogs, it carries no risk of metabolic activation to reactive hydroxylamine/nitroso species, ensuring clean background signal in phenotypic screens and hit-to-lead programs.

Molecular Formula C9H8N2O3S
Molecular Weight 224.24 g/mol
CAS No. 875834-73-4
Cat. No. B12868335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-oxazol-2-yl)benzenesulfonamide
CAS875834-73-4
Molecular FormulaC9H8N2O3S
Molecular Weight224.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CO2
InChIInChI=1S/C9H8N2O3S/c12-15(13,8-4-2-1-3-5-8)11-9-10-6-7-14-9/h1-7H,(H,10,11)
InChIKeyBRYXRHVIYJOZTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1,3-Oxazol-2-yl)benzenesulfonamide (CAS 875834-73-4) – Core Scaffold Identity and Procurement Baseline


N-(1,3-Oxazol-2-yl)benzenesulfonamide (CAS 875834-73-4) is a primary sulfonamide in which the sulfonamide nitrogen is directly linked to the 2‑position of a 1,3‑oxazole ring . With a molecular formula of C₉H₈N₂O₃S and a molecular weight of 224.24 g mol⁻¹, it represents the simplest unsubstituted oxazole‑benzenesulfonamide hybrid . The compound is commercially available at 97 % purity and serves as a minimal pharmacophore for carbonic anhydrase and dihydropteroate synthase (DHPS) inhibitor design . Its low molecular weight, moderate lipophilicity (XlogP ≈ 1.2) and single hydrogen‑bond donor define a unique physicochemical space that distinguishes it from amino‑ and methyl‑substituted congeners [1].

Why In‑Class Oxazole‑Benzenesulfonamides Cannot Be Interchanged: The Case for N‑(1,3‑Oxazol‑2‑yl)benzenesulfonamide


Substituting N‑(1,3‑oxazol‑2‑yl)benzenesulfonamide with a “close” analog such as 4‑amino‑N‑(oxazol‑2‑yl)benzenesulfonamide (CAS 17103‑51‑4) or 4‑amino‑N‑(4,5‑dimethyl‑1,3‑oxazol‑2‑yl)benzenesulfonamide (Sulfamoxole) is not functionally neutral. The presence and position of substituents on the oxazole and benzene rings profoundly alter hydrogen‑bond capacity, polar surface area, and electronic distribution, which in turn govern target engagement, isoform selectivity, and pharmacokinetic behaviour [1]. The unsubstituted oxazole‑benzenesulfonamide core provides the minimal pharmacophore with the fewest off‑target interactions, making it the preferred choice for fragment‑based drug discovery (FBDD) and for studies requiring a clean background signal [2]. The quantitative evidence below demonstrates that even minor structural modifications lead to measurable differences in key properties that directly impact experimental reproducibility and procurement decisions.

Quantitative Differentiation of N-(1,3-Oxazol-2-yl)benzenesulfonamide vs. Closest Analogs – Head‑to‑Head Data


Reduced Hydrogen‑Bond Donor Count vs. 4‑Amino‑N‑(oxazol‑2‑yl)benzenesulfonamide

N-(1,3-Oxazol-2-yl)benzenesulfonamide possesses only one hydrogen‑bond donor (the sulfonamide NH), whereas the 4‑amino analog (CAS 17103‑51‑4) bears an additional aryl‑NH₂ group, giving two donors. This difference is critical because the number of hydrogen‑bond donors is a key determinant of passive membrane permeability and oral bioavailability in the Ro5 framework [1].

physicochemical properties permeability fragment-based drug design

Lower Polar Surface Area (PSA) vs. 4‑Amino‑N‑(oxazol‑2‑yl)benzenesulfonamide

The topological polar surface area (TPSA) of N-(1,3-oxazol-2-yl)benzenesulfonamide is 80.58 Ų, significantly lower than the estimated ~110 Ų for the 4‑amino derivative. A PSA below 90 Ų is generally considered favourable for blood‑brain barrier penetration, whereas the amino analog exceeds this threshold .

polar surface area CNS penetration drug-likeness

Absence of Cytotoxic Amino Group Mitigates Off‑Target Reactivity vs. 4‑Amino Congeners

The 4‑amino group present in many antibacterial sulfonamides (e.g., Sulfamoxole) is a known structural alert for idiosyncratic toxicity via metabolic activation to hydroxylamine and nitroso intermediates. N-(1,3-Oxazol-2-yl)benzenesulfonamide lacks this feature, reducing the risk of reactive metabolite formation [1]. In DHPS inhibition assays, the unsubstituted scaffold shows no detectable antibacterial activity (MIC > 128 µg mL⁻¹ against S. aureus), confirming that it does not engage the folate pathway in the same manner as the amino‑substituted analogs .

off-target toxicity chemical stability sulfonamide safety

Superior Synthetic Accessibility and Purity Profile vs. Dimethyl‑Substituted Oxazole Analogs

The synthesis of N-(1,3-oxazol-2-yl)benzenesulfonamide proceeds in a single step from commercially available 2‑aminooxazole and benzenesulfonyl chloride, routinely achieving ≥97 % purity without chromatographic purification . In contrast, Sulfamoxole requires a multi‑step synthesis with an average reported purity of 95 % and a higher cost per gram [1].

synthetic efficiency purity consistency cost of goods

Optimal Use Cases for N-(1,3-Oxazol-2-yl)benzenesulfonamide Based on Quantitative Differentiation


Fragment‑Based Drug Discovery (FBDD) Campaigns Targeting Carbonic Anhydrase Isoforms

With a molecular weight of 224 Da, a single H‑bond donor, and a PSA of 80.58 Ų, the compound meets all “rule‑of‑three” criteria for a high‑quality fragment. Its picomolar CA II inhibition when appropriately substituted (as demonstrated by the 1,3‑oxazole‑based series [1]) validates the scaffold. Procurement of the unsubstituted core enables systematic fragment growing and merging strategies without confounding substituent effects.

Selective Negative Control for Antibacterial Sulfonamide Assays

Because the compound lacks the 4‑amino group essential for DHPS inhibition, it exhibits MIC values >128 µg mL⁻¹ against S. aureus , making it an ideal negative control for differentiating on‑target DHPS activity from off‑target effects in phenotypic screening.

Medicinal Chemistry SAR Exploration with Minimal Off‑Target Liability

The absence of the aniline‑type NH₂ group eliminates the risk of metabolic activation to reactive hydroxylamine/nitroso species [2]. This property is especially valuable in early‑stage hit‑to‑lead programs aiming to avoid idiosyncratic toxicity risks while probing CA isoform selectivity through peripheral modifications.

Cost‑Effective Scaffold for High‑Throughput Crystallography

The one‑step synthesis and 97 % commercial purity ensure reliable supply at low cost, supporting large‑scale co‑crystallization screens with carbonic anhydrase II and other sulfonamide‑binding targets. The scaffold’s small size facilitates unambiguous electron density fitting in X‑ray structures.

Quote Request

Request a Quote for N-(1,3-oxazol-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.